molecular formula C20H19N3O B2827654 (E)-N-cyclopropyl-2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetamide CAS No. 955277-90-4

(E)-N-cyclopropyl-2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetamide

Cat. No.: B2827654
CAS No.: 955277-90-4
M. Wt: 317.392
InChI Key: MHGURKXLBPYOFK-JLHYYAGUSA-N
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Description

“(E)-N-cyclopropyl-2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetamide” is a compound that contains a benzimidazole moiety . Benzimidazole is a heterocyclic aromatic compound that has a wide variety of biological activities, including anti-inflammatory, antiparasitic, antimalarial, antimycobacterial, antineoplastic, antiviral, antihypertensive, and anticonvulsant activities . It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including “this compound”, is characterized by NMR, IR, elemental analyses, and physicochemical properties . The benzimidazole moiety contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Scientific Research Applications

Antiviral Applications

  • A related compound, structurally akin to Enviroxime and its analogous benzimidazoles, was designed and tested as an antirhinovirus agent, showing potential in this field (Hamdouchi et al., 1999).

Insecticidal Applications

  • Novel heterocycles incorporating thiadiazole moiety, synthesized using a compound similar to the one , displayed insecticidal properties against the cotton leafworm (Fadda et al., 2017).

Metabolic Stability Improvement

  • Research into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors involved compounds similar to (E)-N-cyclopropyl-2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetamide, aiming to enhance metabolic stability (Stec et al., 2011).

Radiopharmaceutical Applications

  • Imidazo[1,2-α]pyridines, similar in structure, were synthesized for potential use in studying Peripheral Benzodiazepine Receptors using SPECT, a type of nuclear medicine tomographic imaging technique (Katsifis et al., 2000).

Palladium Complexes in Anticancer Research

  • Palladium complexes with tridentate N-Heterocyclic Carbene Ligands, derived from similar imidazolium salts, were explored for their potential as anticancer drugs (Lee et al., 2015).

Corrosion Inhibitors

  • Compounds structurally related to the target compound were synthesized and evaluated as corrosion inhibitors, showing significant potential in this area (Yıldırım & Cetin, 2008).

Antiulcer Drug Development

  • A class of imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives, related to the query compound, was synthesized and evaluated for their potential as antiulcer drugs, showing promising histamine H2-receptor antagonist and gastric antisecretory activities (Katsura et al., 1992).

Anticancer Drug Development

  • Clinical candidate K-604, a variant of the compound , was identified as an aqueous-soluble inhibitor showing potential for the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Properties

IUPAC Name

N-cyclopropyl-2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O/c24-20(21-16-11-12-16)14-23-18-9-5-4-8-17(18)22-19(23)13-10-15-6-2-1-3-7-15/h1-10,13,16H,11-12,14H2,(H,21,24)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGURKXLBPYOFK-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2C3=CC=CC=C3N=C2C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC(=O)CN2C3=CC=CC=C3N=C2/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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